(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride
Description
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride is a synthetic organic compound. It is characterized by the presence of a dimethylphenoxy group attached to a butenylamine chain. The hydrochloride form indicates that it is a salt, which is often used to enhance the solubility and stability of the compound.
Properties
IUPAC Name |
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO.ClH/c1-4-9-16-10-5-6-11-17-15-8-7-13(2)14(3)12-15;/h4-8,12,16H,1,9-11H2,2-3H3;1H/b6-5+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETIYQOEWGCCPX-IPZCTEOASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=CCNCC=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC/C=C/CNCC=C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine typically involves the following steps:
Formation of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,4-dimethylphenol with an appropriate halogenated compound to form the dimethylphenoxy intermediate.
Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the prop-2-enyl group.
Amine Formation:
Industrial Production Methods
In an industrial setting, the production of (E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride may involve:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: This method allows for the continuous production of the compound, which can be more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine: The base form without the hydrochloride salt.
4-(3,4-dimethylphenoxy)-N-prop-2-enylbutan-1-amine: A similar compound with a saturated butyl chain.
4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrobromide: A similar compound with a different salt form.
Uniqueness
(E)-4-(3,4-dimethylphenoxy)-N-prop-2-enylbut-2-en-1-amine;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
